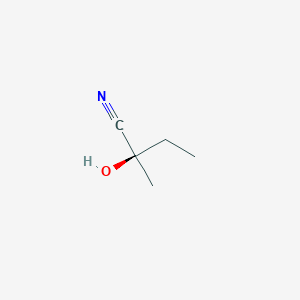
L-tyrosine betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-tyrosine betaine is an L-tyrosine derivative obtained by trimethylation of the amino function of L-tyrosine. It is a tyrosine betaine and a L-tyrosine derivative. It is an enantiomer of a D-tyrosine betaine.
Applications De Recherche Scientifique
Tyrosine Detection and Monitoring
- L-Tyrosine, an aromatic amino acid, plays a crucial role in synthesizing catecholamines like l-DOPA, tyramine, and dopamine. A study developed an enzyme cascade-triggered colorimetric reaction to detect tyrosine, which could be instrumental in monitoring metabolic disorders linked to abnormal tyrosine levels (Chen & Yeh, 2020).
Biotechnological Production
- Biotechnological methods can produce L-Tyrosine from biomass feedstocks, offering an environmentally friendly and near carbon-free alternative to chemical production. This process has been enhanced through genetic manipulations and strain improvements (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).
Role in Plant Metabolism
- L-Tyrosine is essential for protein synthesis in plants and microorganisms. In plants, it serves as a precursor for various specialized metabolites with physiological roles such as antioxidants and defense compounds. The variations in plant Tyr pathway enzymes have implications for the production of Tyr and Tyr-derived compounds (Schenck & Maeda, 2018).
Enzymatic Conversion and Applications
- L-Tyrosine is utilized as a substrate for microbial and enzymatic conversion into valuable products, such as melanin and L-3,4-dihydroxyphenylalanine, used in treating Parkinson's disease. The development of production strains through metabolic engineering has been significant for such conversions (Chávez-Béjar et al., 2012).
Electrochemical Sensing
- Tyrosine plays a significant role in neurological diseases like Parkinson's disease. An electrochemical sensor has been developed for detecting tyrosine in biological fluids, which can aid in monitoring such diseases (Atta, Galal, & El-Gohary, 2020).
Genetic Engineering for Enhanced Production
- Genetic engineering, such as CRISPR-Cas techniques, has been used to modify Escherichia coli for increased L-Tyrosine production. The alteration of the L-tyrosine transport system in E. coli resulted in a significant increase in production, demonstrating the potential of genetic modifications in metabolic engineering (Wang, Zeng, & Zhou, 2019).
Potential in Diabetes Research
- L-Tyrosine's involvement in postprandial circuits of glucose homeostasis suggests its potential role in diabetes research. The study on intestinal and circulatory concentrations of L-Tyrosine and its derivatives showed that they might affect glucose tolerance, offering new insights into diabetes management (Korner et al., 2019).
Propriétés
Nom du produit |
L-tyrosine betaine |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m0/s1 |
Clé InChI |
KDVBLCRQNNLSIV-NSHDSACASA-N |
SMILES isomérique |
C[N+](C)(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)
![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)




![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)






